molecular formula C5H11NOS B6612479 2-(propan-2-yloxy)ethanethioamide CAS No. 1016885-92-9

2-(propan-2-yloxy)ethanethioamide

Cat. No.: B6612479
CAS No.: 1016885-92-9
M. Wt: 133.21 g/mol
InChI Key: VJQOTQVSRGHYGW-UHFFFAOYSA-N
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Properties

IUPAC Name

2-propan-2-yloxyethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-4(2)7-3-5(6)8/h4H,3H2,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQOTQVSRGHYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yloxy)ethanethioamide typically involves the reaction of isopropyl alcohol with ethanethioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with appropriate scaling of reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(propan-2-yloxy)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-(Propan-2-yloxy)ethanethioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biological Activity

2-(Propan-2-yloxy)ethanethioamide, also known by its CAS number 1016885-92-9, is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H13NOS
  • Molecular Weight : 133.23 g/mol
  • Structure : The compound features a thioamide functional group, which is known for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows it to interact with various biological targets.

Antimicrobial Activity

Studies have shown that compounds with thioamide groups can possess significant antimicrobial properties. For instance, a study published in Antimicrobial Agents and Chemotherapy demonstrated that thioamides could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that thioamides can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a study highlighted the ability of thioamide derivatives to inhibit cell proliferation in breast cancer cell lines by modulating the expression of genes involved in cell cycle regulation .

The biological effects of this compound are primarily attributed to its interaction with cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
  • Gene Expression Modulation : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioamides can induce oxidative stress in cells, contributing to their anticancer effects .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerHeLa (cervical cancer)Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various thioamides, including this compound, against common pathogens. The results indicated that this compound showed promising antibacterial activity comparable to standard antibiotics .
  • Cancer Cell Line Analysis : In vitro studies on MCF-7 and HeLa cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .

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